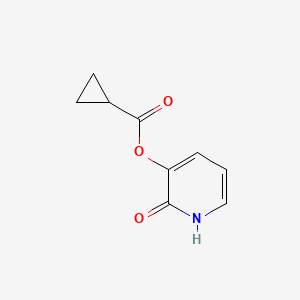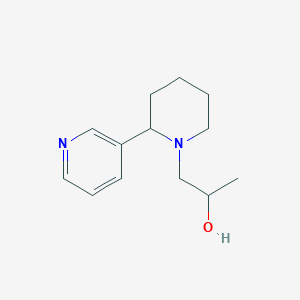
Methylthio-d3 radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Methylthio-d3 radical is a deuterated form of the methylthio radical, with the chemical formula CD₃S. It is an important intermediate in various chemical processes, particularly in atmospheric and environmental chemistry . The radical is characterized by the presence of a sulfur atom bonded to a deuterated methyl group, making it a valuable compound for studying reaction mechanisms and kinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Methylthio-d3 radical can be synthesized through gas-phase generation methods. One optimized method involves the flash pyrolysis of nitrosothiol (CD₃SNO), which enables the study of the radical’s oxidation reactions . This method combines matrix-isolation spectroscopy (IR and UV–vis) with quantum chemical computations to generate and study the radical under controlled conditions.
Industrial Production Methods
While specific industrial production methods for the this compound are not well-documented, the general approach involves the use of high-temperature pyrolysis and advanced spectroscopic techniques to isolate and analyze the radical. These methods are typically employed in research laboratories rather than industrial settings due to the radical’s transient nature.
Analyse Des Réactions Chimiques
Types of Reactions
The Methylthio-d3 radical undergoes various types of chemical reactions, including:
Oxidation: The radical reacts with oxygen to form peroxyl radicals (CD₃SOO) and subsequently sulfonyl radicals (CD₃SO₂).
Substitution: The radical can participate in substitution reactions, where the deuterated methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of the this compound include oxygen (O₂), hydroxyl radicals (•OH), and other reactive species such as chlorine (•Cl) and nitrate radicals (•NO₃) . These reactions typically occur under controlled laboratory conditions, often involving low temperatures and specialized equipment to capture and analyze the transient species.
Major Products
The major products formed from the oxidation of the this compound include sulfonyl radicals (CD₃SO₂), formaldehyde (CH₂O), sulfur dioxide (SO₂), and sulfur trioxide (SO₃) . These products are significant in understanding the atmospheric oxidation processes of sulfur-containing compounds.
Applications De Recherche Scientifique
The Methylthio-d3 radical has several scientific research applications, including:
Atmospheric Chemistry: It plays a crucial role in the oxidation of dimethyl sulfide (DMS), contributing to the formation of sulfuric acid and methanesulfonic acid, which are key precursors to new particle formation in the atmosphere.
Environmental Chemistry: The radical’s reactions help in understanding the transformation and removal of sulfur compounds in the environment, impacting air quality and climate change.
Chemical Kinetics: The study of the this compound provides insights into reaction mechanisms and kinetics, aiding in the development of theoretical models and computational chemistry.
Mécanisme D'action
The Methylthio-d3 radical exerts its effects through a series of oxidation reactions. Initially, the radical reacts with oxygen to form peroxyl radicals (CD₃SOO), which can further isomerize to sulfonyl radicals (CD₃SO₂) . These radicals can then react with additional oxygen molecules to form more complex species such as peroxyl sulfonyl radicals (CD₃S(O)₂OO). The detailed mechanism involves multiple steps, including isomerization and dissociation, which are influenced by factors such as temperature and irradiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylthio Radical (CH₃S): The non-deuterated form of the Methylthio-d3 radical, which has similar chemical properties but different isotopic composition.
Ethylthio Radical (C₂H₅S): Another alkylthio radical with an ethyl group instead of a methyl group, exhibiting similar reactivity in atmospheric and environmental processes.
Propylthio Radical (C₃H₇S): A larger alkylthio radical with a propyl group, also involved in oxidation and substitution reactions.
Uniqueness
The this compound is unique due to its deuterated methyl group, which allows for detailed isotopic studies and kinetic analyses. The presence of deuterium atoms provides distinct spectroscopic signatures, making it easier to track and study the radical’s behavior in various chemical processes .
Propriétés
Numéro CAS |
73142-81-1 |
|---|---|
Formule moléculaire |
CH3S |
Poids moléculaire |
47.10 g/mol |
Nom IUPAC |
trideuteriomethanethiol |
InChI |
InChI=1S/CH3S/c1-2/h1H3 |
Clé InChI |
QSLPNSWXUQHVLP-UHFFFAOYSA-N |
SMILES |
C[S] |
SMILES isomérique |
[2H]C([2H])([2H])S |
SMILES canonique |
C[S] |
Pictogrammes |
Flammable; Compressed Gas; Acute Toxic; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















